molecular formula C27H29N5O B11620621 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11620621
M. Wt: 439.6 g/mol
InChI Key: VSLKWXXQAWDOGE-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H29N5O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple stepsThe final step involves the attachment of the morpholinylpropylamino side chain .

Industrial Production Methods

it is typically synthesized in research laboratories using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

2-benzyl-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H29N5O/c1-20-22(18-21-8-3-2-4-9-21)26(29-12-7-13-31-14-16-33-17-15-31)32-25-11-6-5-10-24(25)30-27(32)23(20)19-28/h2-6,8-11,29H,7,12-18H2,1H3

InChI Key

VSLKWXXQAWDOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN5CCOCC5)C#N

Origin of Product

United States

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